![molecular formula C21H18BrN5O4 B2410577 N-(4-etoxifenil)-2-(7-(4-bromofenil)-3,8-dioxo-7,8-dihidro-[1,2,4]triazolo[4,3-a]pirazin-2(3H)-il)acetamida CAS No. 941949-73-1](/img/structure/B2410577.png)
N-(4-etoxifenil)-2-(7-(4-bromofenil)-3,8-dioxo-7,8-dihidro-[1,2,4]triazolo[4,3-a]pirazin-2(3H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O4 and its molecular weight is 484.31. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antitumoral
El compuesto ha sido investigado por su potencial como agente antitumoral. Específicamente, inhibe la cinasa c-Met, una proteína involucrada en el crecimiento celular y la metástasis. En un estudio, el compuesto 22i demostró una excelente actividad antitumoral contra las líneas celulares de cáncer A549, MCF-7 y HeLa, con valores de IC50 de 0.83 μM, 0.15 μM y 2.85 μM, respectivamente. Además, exhibió una capacidad de inhibición de la cinasa c-Met superior a nivel nanomolar (IC50 = 48 nM) .
Química medicinal
El compuesto sirve como un valioso bloque de construcción en química medicinal. Se han desarrollado enfoques para sintetizar derivados basados en la plataforma [1,2,4]triazolo[4,3-a]pirazina, permitiendo un acceso rápido a los compuestos diana a partir de reactivos fácilmente disponibles .
Actividades de intercalación del ADN
En otro contexto, los derivados de [1,2,4]triazolo[4,3-a]pirazina han sido explorados por sus actividades de intercalación del ADN como posibles agentes anticancerígenos. Estos compuestos pueden interactuar con el ADN, afectando la viabilidad y proliferación celular .
Estudios bioquímicos
Finalmente, se están estudiando las interacciones del compuesto con macromoléculas biológicas (como proteínas y ácidos nucleicos). Estas investigaciones proporcionan información sobre su modo de acción y posibles aplicaciones más allá de la investigación del cáncer.
En resumen, la N-(4-etoxifenil)-2-(7-(4-bromofenil)-3,8-dioxo-7,8-dihidro-[1,2,4]triazolo[4,3-a]pirazin-2(3H)-il)acetamida promete en diversos dominios científicos, desde la terapia del cáncer hasta el diseño de fármacos y los estudios bioquímicos. Los investigadores continúan explorando sus propiedades multifacéticas, con el objetivo de liberar todo su potencial en diversas aplicaciones. 🌟 .
Mecanismo De Acción
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing. Its dysregulation is associated with the development and progression of various types of cancers .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met, leading to a decrease in cell proliferation and survival, particularly in cancer cells where c-Met is overexpressed or mutated .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell growth, survival, and differentiation. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The results suggest that the compound could be a potential therapeutic agent for cancers associated with c-Met dysregulation .
Propiedades
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O4/c1-2-31-17-9-5-15(6-10-17)23-18(28)13-27-21(30)26-12-11-25(20(29)19(26)24-27)16-7-3-14(22)4-8-16/h3-12H,2,13H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEBWOKULSSXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)
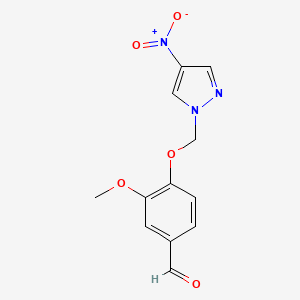
![6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2410498.png)
![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
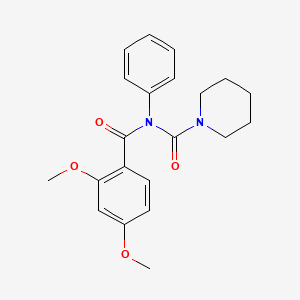
![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)
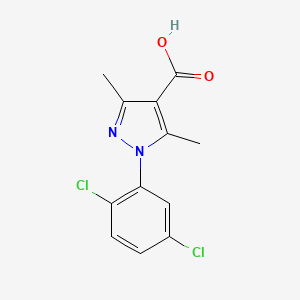
![(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2410510.png)
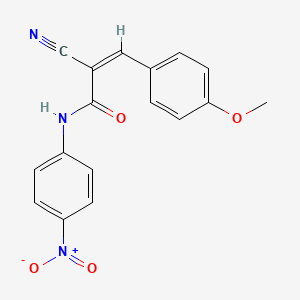
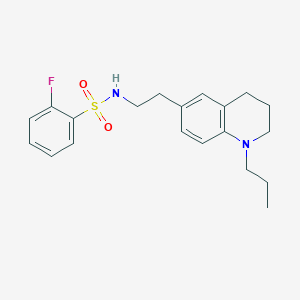
![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2410513.png)
![ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2410515.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea](/img/structure/B2410516.png)
![2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide](/img/structure/B2410517.png)
